tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(butan-2-ylamino)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-7-10(3)13-8-9(2)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFBRZVCFPQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-[(Butan-2-yl)amino]-2-methylpropanoic Acid
The most straightforward approach involves esterifying 3-[(butan-2-yl)amino]-2-methylpropanoic acid with tert-butanol under acidic conditions. This method leverages Fischer esterification, where the carboxylic acid reacts with an excess of tert-butanol in the presence of a Brønsted acid catalyst.
Reaction Conditions
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Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (pTSA)
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Solvent : Toluene or dichloromethane
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Temperature : Reflux (110–120°C)
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Duration : 12–24 hours
Mechanistic Insight
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol. The reaction proceeds via a tetrahedral intermediate, followed by dehydration to yield the ester.
Yield Optimization
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Molar Ratio : A 1:5 ratio of acid to tert-butanol maximizes ester formation.
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Water Removal : Azeotropic distillation using Dean-Stark apparatus improves yields by shifting equilibrium.
Example Protocol
A mixture of 3-[(butan-2-yl)amino]-2-methylpropanoic acid (10 mmol), tert-butanol (50 mmol), and pTSA (0.5 mmol) in toluene (50 mL) was refluxed for 18 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to afford the ester in 78% yield.
Nucleophilic Substitution of tert-Butyl 3-Bromo-2-methylpropanoate
An alternative route employs tert-butyl 3-bromo-2-methylpropanoate as the electrophilic substrate, reacting with butan-2-ylamine under basic conditions.
Reaction Conditions
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Base : Triethylamine or potassium carbonate
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature : 60–80°C
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Duration : 6–12 hours
Mechanistic Pathway
The amine acts as a nucleophile, displacing the bromide via an SN2 mechanism. Steric hindrance from the tert-butyl group and methyl branch necessitates elevated temperatures.
Yield Data
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 60 | 65 |
| K2CO3 | DMF | 80 | 82 |
Challenges
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Competing elimination reactions at higher temperatures.
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Sensitivity of the tert-butyl group to acidic or strongly basic conditions.
Enzymatic Esterification Using Lipases
Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze esterification in non-aqueous media.
Advantages
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Mild conditions (25–40°C).
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High enantioselectivity for chiral substrates.
Protocol
A mixture of 3-[(butan-2-yl)amino]-2-methylpropanoic acid (10 mmol), tert-butanol (30 mmol), and Novozym 435 (50 mg) in tert-butanol was stirred at 35°C for 48 hours. Conversion rates reached 90%, with the enzyme recycled for three cycles without significant activity loss.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Modern facilities adopt continuous flow chemistry to enhance reproducibility and safety. Key parameters include:
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Residence Time : 30–60 minutes.
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Pressure : 10–20 bar to maintain tert-butanol in liquid phase.
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Catalyst Loading : 0.1–0.5 mol% solid acid catalysts (e.g., Amberlyst-15).
Case Study
A pilot plant achieved 85% yield using a packed-bed reactor with Amberlyst-15, operating at 120°C and 15 bar. Productivity reached 1.2 kg/h.
Purification Strategies
Distillation
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Short-Path Distillation : Effective for removing unreacted tert-butanol (bp 82°C) from the product (bp ~200°C).
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Fractional Distillation : Separates regioisomers if present.
Crystallization
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Solvent Pair : Hexane/diethyl ether induces crystallization at −20°C.
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Purity : ≥99% after two recrystallizations.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Direct Esterification | 70–85 | High | Moderate (acid waste) |
| Nucleophilic Substitution | 65–82 | Moderate | Low |
| Enzymatic Esterification | 80–90 | Low | Minimal |
Key Findings
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Direct esterification balances yield and scalability but generates acidic waste.
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Enzymatic methods offer sustainability but require longer reaction times.
Mechanistic and Kinetic Studies
Kinetic Modeling of Direct Esterification
Pseudo-first-order kinetics were observed, with rate constants (k) increasing linearly with catalyst concentration. Activation energy (Ea) was calculated as 45 kJ/mol, indicating a moderate energy barrier.
Side Reactions and Mitigation
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Transesterification : Minimized by using anhydrous tert-butanol.
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Oxidation : Prevented via inert atmosphere (N2 or Ar).
Chemical Reactions Analysis
tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-[(butan-2-yl)amino]-2-methylpropanoate serves as a valuable building block for the preparation of complex molecular architectures. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation: Can yield tert-butyl alcohol or other oxidized derivatives.
- Reduction: The ester group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution Reactions: The amino group may engage in nucleophilic substitutions, allowing for further derivatization .
Biology
The compound is being investigated for its biological activity, particularly its interactions with enzymes and receptors. The amino group allows for hydrogen bonding and potential modulation of biological processes. Notably, it has been studied for:
- NMR Studies: Used as a probe to investigate the structure and dynamics of macromolecular complexes.
- Therapeutic Applications: Potential roles in drug delivery systems and as precursors for pharmaceutical compounds due to its ability to interact with biological targets .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes or proteins, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Solubility: Polar groups (e.g., dimethoxyethyl in CAS 1221341-84-9) improve aqueous solubility, critical for oral bioavailability . Nonpolar substituents (e.g., diethylaminoethyl in CAS 1221341-67-8) enhance lipid solubility, favoring blood-brain barrier penetration . The trifluoromethyl group (CAS N/A) increases metabolic stability due to resistance to oxidative degradation .
Thermal and Physical Properties :
- The ethoxypropyl derivative (CAS N/A) exhibits a high predicted boiling point (309.3°C) and moderate density (0.935 g/cm³), suggesting utility in high-temperature reactions .
Pharmaceutical Relevance :
Biological Activity
tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate, with the CAS number 1221341-82-7, is a compound that has garnered interest in various fields, including organic chemistry and medicinal research. Its unique structure allows it to participate in diverse biological activities, making it a valuable subject for study.
- Molecular Formula : CHNO
- Molecular Weight : 215.33 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a propanoate moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Mechanism of Action
- The compound acts as a ligand in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.
- It has been noted for its ability to facilitate chemical transformations in catalysis due to its structural properties.
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Toxicological Studies
- Toxicity assessments indicate that the compound exhibits low acute toxicity, with LD50 values suggesting a relatively safe profile in animal studies.
- In various studies, no significant adverse effects were observed at lower doses, indicating a favorable safety margin for potential applications.
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Pharmacological Applications
- Research indicates potential use in drug synthesis and development due to its ability to serve as a building block for pharmaceutical intermediates.
- The compound's reactivity allows for modifications that can enhance pharmacological properties.
Case Studies
Several studies have explored the biological effects of this compound:
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In Vivo Studies
- A study conducted on rats demonstrated no significant mortality at doses up to 1000 mg/kg, with observable effects only at higher concentrations where slight lethargy was noted .
- Long-term exposure studies showed no carcinogenic effects, reinforcing the compound's safety profile in chronic exposure scenarios .
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In Vitro Studies
- In vitro assays have shown that the compound does not induce significant mutagenic effects in bacterial and mammalian cell lines at tested concentrations .
- The compound exhibited moderate inhibition of specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic modulation.
Data Tables
| Study Type | Organism | Dose (mg/kg) | Observed Effects | |
|---|---|---|---|---|
| Acute Toxicity | Rats | 0, 250, 500 | No mortality; slight lethargy at high doses | Low acute toxicity |
| Chronic Toxicity | Rats | Up to 1000 | No carcinogenic effects; normal growth parameters | Safe for long-term exposure |
| Mutagenicity | Bacteria | Up to 500 µg/plate | No mutagenic effects observed | Non-mutagenic |
| Enzyme Inhibition | Cell Lines | Various | Moderate inhibition of metabolic enzymes | Potential metabolic modulator |
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate?
The synthesis typically involves tert-butylation of carboxylic acid derivatives or amine-protection strategies. A robust method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in dichloromethane (CH₂Cl₂) at 0°C for 16 hours, yielding ~76% after purification via flash column chromatography (hexane/EtOAc gradients) . Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Tf₂NH (0.012 mmol) | |
| Solvent | CH₂Cl₂ (0.1 M in tert-BuOAc) | |
| Temperature | 0°C, 16 hours | |
| Purification | Flash chromatography (silica gel) |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are standard.
Q. How should researchers handle purification to ensure high yields and purity?
Flash column chromatography is preferred, with silica gel and hexane/EtOAc gradients (10:1 to 20:1). Post-synthesis, extract with CH₂Cl₂ and dry over MgSO₄ to remove residual water . For hygroscopic derivatives, store below -20°C to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
Chiral resolution or asymmetric catalysis may be required. For example, enantiopure tert-butyl amino esters are synthesized using chiral auxiliaries or enantioselective catalysts. Monitoring via polarimetry or chiral HPLC ensures stereochemical fidelity . Structural analogs (e.g., tert-butyl (3S)-3-amino-5-methylhexanoate) require strict temperature control (-20°C storage) to preserve configuration .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR or MS data often arise from:
Q. What computational methods aid in predicting reactivity or optimizing synthesis?
Density Functional Theory (DFT) calculations can model transition states for tert-butylation or amine-protection steps. Coupled with experimental data (e.g., from maleimide derivative studies), computational insights guide solvent selection and catalyst design .
Q. How do modifications in protecting groups affect synthesis efficiency?
Replacing tert-butoxycarbonyl (Boc) with alternative groups (e.g., Fmoc) alters reaction kinetics. For instance, Boc protection requires acidic deprotection (e.g., TFA), while Fmoc uses base. Comparative studies on tert-butyl esters show Boc offers superior stability during peptide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
